molecular formula C22H30ClNO2 B14702902 1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride CAS No. 21715-08-2

1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride

Cat. No.: B14702902
CAS No.: 21715-08-2
M. Wt: 375.9 g/mol
InChI Key: MCCNTPQEDLSVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds containing morpholine rings. It is characterized by the presence of diphenyl groups, a methyl group, and a morpholine ring substituted with dimethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride typically involves the reaction of diphenylmethanol with 2,6-dimethylmorpholine under acidic conditions. The reaction is carried out in an organic solvent such as ether, and the product is isolated by acidification with ethanolic hydrogen chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: This compound has a similar structure but with different substitution on the morpholine ring.

    1,1-Diphenyl-2-methyl-3-(2,4-dimethylmorpholino)propanol: Another similar compound with different substitution patterns.

Uniqueness

1,1-Diphenyl-2-methyl-3-(2,6-dimethylmorpholino)propanol hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

21715-08-2

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-17(14-23-15-18(2)25-19(3)16-23)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,17-19,24H,14-16H2,1-3H3;1H

InChI Key

MCCNTPQEDLSVMB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.